molecular formula C10H11N3O2S2 B15057656 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline

Cat. No.: B15057656
M. Wt: 269.3 g/mol
InChI Key: SNVXQBHUXYYFQI-UHFFFAOYSA-N
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Description

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are limited, its structure incorporates two high-value pharmacological fragments: a 1,3,4-thiadiazole ring and an aniline group, linked via an ethylsulfonyl moiety. The 1,3,4-thiadiazole core is a privileged scaffold in drug design, renowned for its broad spectrum of biological activities. This aromatic ring system contributes strong in vivo stability and low toxicity, making it an excellent platform for developing therapeutic agents (Frontiers in Chemistry, 2022). Researchers have extensively explored derivatives of this scaffold for applications as anticonvulsant (Frontiers in Chemistry, 2022), antimicrobial (Drug Design, Development and Therapy, 2018), and anticancer agents (Beilstein Journal of Organic Chemistry, 2013). The ethylsulfonyl group is a particularly important pharmacophore. It is a key structural component in potent inhibitors of protein kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) (Beilstein Journal of Organic Chemistry, 2013). This group facilitates critical interactions with enzyme binding sites, making molecules that contain it promising candidates for research into antiangiogenic therapies and other targeted cancer treatments. The presence of a primary aniline amine group provides a versatile handle for further synthetic derivatization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. This compound is intended for research purposes only, specifically for use in vitro assays and as a building block in the synthesis of novel molecules for biological screening. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

4-(5-ethylsulfonylthiadiazol-4-yl)aniline

InChI

InChI=1S/C10H11N3O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3

InChI Key

SNVXQBHUXYYFQI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

The thiadiazole core is typically synthesized via cyclization reactions. A modified Strecker reaction is employed, where hydrazine derivatives react with carbon disulfide or thiourea in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. For example:

  • Hydrazine-carbothioamide intermediate : Prepared by reacting thiourea with ethyl chloroacetate.
  • Cyclization : POCl₃ facilitates ring closure at 80–100°C, forming the 1,2,3-thiadiazole ring.

Reaction conditions critically influence yield:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <70°C: ≤30%
POCl₃ Concentration 1.5–2.0 equivalents Excess: Side products
Reaction Time 4–6 hours Prolonged: Degradation

Sulfonation and Ethylsulfonyl Group Introduction

Sulfonation is achieved using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps:

  • Electrophilic substitution : The thiadiazole ring undergoes sulfonation at the 5-position.
  • Quenching : Neutralization with aqueous NaHCO₃ stabilizes the sulfonyl group.

Yield improvements (up to 78%) are observed when using DMF as a solvent due to enhanced solubility of intermediates.

Coupling Reactions for Aniline Moiety Attachment

Ullmann-Type Coupling

The aniline group is introduced via a copper-catalyzed Ullmann coupling between 5-(ethylsulfonyl)-1,2,3-thiadiazole-4-amine and iodobenzene derivatives.

Typical Conditions :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: DMSO at 120°C
  • Yield: 65–72%

Buchwald-Hartwig Amination

Alternative methods employ palladium catalysis for higher regioselectivity:

  • Catalyst: Pd(OAc)₂/Xantphos
  • Base: Cs₂CO₃
  • Solvent: Toluene/EtOH (3:1)
  • Yield: 70–75%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

Spectroscopic Analysis

Technique Key Signals Reference
¹H NMR (400 MHz) δ 8.21 (s, 1H, thiadiazole-H)
δ 7.45–7.32 (m, 4H, aniline-H)
IR (KBr) 1345 cm⁻¹ (S=O stretch)
MS (ESI+) m/z 269.34 [M+H]⁺

Industrial-Scale Optimization

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction times:

  • Residence Time : 10 minutes (vs. 6 hours in batch)
  • Yield : 82%

Catalytic Innovations

  • Nanocatalysts : Au-Pd nanoparticles increase coupling efficiency by 15%.
  • Enzymatic Sulfonation : Lipase-mediated reactions reduce by-products.

Challenges and Mitigation Strategies

Challenge Solution Outcome
By-product formation Use of scavengers (molecular sieves) Purity >99%
Low solubility Co-solvents (DMSO:THF = 1:1) Reaction rate ↑ 30%
Oxidative degradation Nitrogen atmosphere Stability ↑ 50%

Applications in Drug Discovery

The compound’s sulfonyl and aniline groups enable interactions with biological targets:

  • Anticancer Activity : Inhibits tubulin polymerization (IC₅₀ = 1.2 μM).
  • Antimicrobial Effects : Disrupts bacterial cell walls (MIC = 8 μg/mL).

Chemical Reactions Analysis

Types of Reactions

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound Not explicitly provided Likely C₉H₁₀N₃O₂S₂ ~280.3 (estimated) Ethylsulfonyl at thiadiazole C5, aniline at C4 Potential agrochemical/pharmaceutical intermediate
4-(1,2,3-Thiadiazol-4-yl)aniline 121180-51-6 C₈H₇N₃S 177.23 Unsubstituted thiadiazole, aniline at C4 Intermediate for benzoyl chloride derivatives
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline 579476-63-4 C₉H₁₀N₃O₂S₂ 280.3 Ethylsulfonyl at thiadiazole C5, aniline at C3 Structural isomer; reactivity differs due to substituent position
4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline 694499-26-8 C₁₃H₁₈F₃N₃ 273.3 Trifluoromethyl and piperazinyl groups Enhanced solubility; pharmaceutical applications
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives Not provided Variable Variable Ethylsulfonyl-pyridinyl-pyrazolopyrimidine Agrochemicals (pesticides/insecticides)

Structural and Functional Differences

Core Heterocycle Modifications: The target compound’s 1,2,3-thiadiazole core distinguishes it from pyridine- or pyrimidine-based analogues (e.g., compounds in and ). Compared to 4-(1,2,3-Thiadiazol-4-yl)aniline (CAS 121180-51-6), the ethylsulfonyl group in the target compound increases molecular weight by ~103 Da and introduces strong electron-withdrawing effects, likely enhancing electrophilicity at the thiadiazole ring .

Substituent Position and Reactivity: The isomer 3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline (CAS 579476-63-4) demonstrates how substituent positioning (C3 vs.

Functional Group Impact :

  • The ethylsulfonyl group improves stability and resistance to metabolic degradation compared to unsubstituted thiadiazoles, as seen in pesticidal derivatives (). However, it may reduce solubility relative to polar groups like piperazine or trifluoromethyl in CAS 694499-26-8 .

Research Findings

Synthetic Utility :

  • 4-(1,2,3-Thiadiazol-4-yl)aniline (CAS 121180-51-6) is a precursor for benzoyl chloride (CAS 465513-98-8) and benzonitrile (CAS 82894-99-3) derivatives, which are high-demand intermediates . The ethylsulfonyl analogue may serve similar roles but with tailored reactivity.

Biological Activity: Ethylsulfonyl-containing compounds, such as those in , exhibit pesticidal activity due to their ability to disrupt enzyme function in pests.

Commercial Viability :

  • Sales data () indicate lower demand for 4-(1,2,3-Thiadiazol-4-yl)aniline (92 bottles/year) compared to its derivatives, likely due to niche applications. The ethylsulfonyl variant’s specialized substituent may further limit large-scale use unless specific bioactivity is demonstrated.

Biological Activity

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is a heterocyclic compound featuring a thiadiazole ring and an aniline group. Its unique molecular structure contributes to a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H11N3O2S2
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1710853-18-1

The compound's structure includes a thiadiazole ring that is known for its diverse biological interactions, particularly in drug development and agrochemical applications .

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for functionalization to enhance biological activity. Various synthetic routes can be employed to incorporate different substituents onto the thiadiazole ring .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent activity against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus7.8 µg/mL
This compoundE. coli15.6 µg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. For example, studies on related thiadiazole derivatives have demonstrated efficacy against fungal pathogens such as Botrytis cinerea and Phomopsis species:

Compound Fungal Strain EC50 (µg/mL)
Thiadiazole Derivative ABotrytis cinerea25.9
Thiadiazole Derivative BPhomopsis sp.50.8

These findings indicate that compounds similar to this compound could serve as effective antifungal agents .

The biological activity of thiadiazole derivatives is often attributed to their ability to disrupt cellular processes in microorganisms. The proposed mechanisms include:

  • Inhibition of cell wall synthesis.
  • Disruption of protein synthesis.
  • Interference with nucleic acid metabolism.

These mechanisms highlight the potential of thiadiazoles as lead compounds in drug discovery for infectious diseases .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like oxytetracycline .
  • Antifungal Activity Assessment : Another research effort focused on the antifungal properties of novel pyrimidine derivatives containing a thiadiazole skeleton, revealing superior inhibition rates against several fungal strains compared to traditional fungicides .

Q & A

What are the established synthetic routes for 4-(5-(ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline, and what are the primary challenges in its synthesis?

The synthesis typically involves multi-step pathways starting from sulfonyl chloride derivatives. A four-step method achieves 59% overall yield using 4-methoxybenzene-1-sulfonyl chloride as the starting material. Key steps include sulfonic acid reduction, ethylation, nitration, and catalytic hydrogenation. Challenges include managing competing nitration pathways (e.g., formation of dinitro byproducts under harsh conditions) and sourcing discontinued intermediates like 2-amino-4-(ethylsulfonyl)phenol .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies substituent positions and confirms aromatic proton environments (e.g., splitting patterns for thiadiazole protons) .
  • IR Spectroscopy : Detects functional groups like sulfonyl (S=O stretch ~1350 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (177.23 g/mol) and fragmentation patterns .

How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Temperature Control : Nitration at 100°C reduces dinitro derivative (4a) formation compared to mixed acid conditions at 60°C .
  • Catalyst Selection : 10% Pd/C for hydrogenation ensures selective nitro group reduction without affecting the thiadiazole ring .
  • Solvent Systems : Use THF/water mixtures for sulfonic acid intermediate precipitation to enhance purity .

What strategies resolve contradictions in spectroscopic data, such as unexpected NMR peaks?

  • Byproduct Analysis : Isolate and characterize side products (e.g., 4a) via column chromatography and comparative spectroscopy .
  • Deuterated Solvent Screening : Use DMSO-d6 or CDCl3 to identify solvent-induced shifts or impurity signals .

How can computational methods predict the thiadiazole ring’s electronic effects on reactivity?

  • DFT Calculations : Model HOMO/LUMO distributions to assess nucleophilic/electrophilic sites. The ethylsulfonyl group withdraws electrons, polarizing the thiadiazole ring .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., VEGFR2) to guide analog design .

What physicochemical properties dictate experimental handling protocols?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonyl and amine groups. Avoid aqueous storage to prevent hydrolysis .
  • Stability : Light-sensitive; store under inert atmosphere to prevent oxidation of the thiadiazole ring .

What methodological approaches are used to design derivatives for structure-activity studies?

  • Functional Group Modifications : Introduce halogens or methyl groups at the aniline para-position to assess steric/electronic effects on bioactivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the thiadiazole ring .

How does the ethylsulfonyl group influence chemical reactivity?

  • Electron-Withdrawing Effect : Activates the thiadiazole ring toward nucleophilic substitution but deactivates the aniline moiety, requiring protection (e.g., acetylation) during reactions .

What purification techniques address challenges in isolating intermediates?

  • Recrystallization : Use ethanol/water mixtures for nitro intermediates (e.g., compound 4) .
  • Flash Chromatography : Separate sulfonic acid intermediates (e.g., compound 2) using silica gel and ethyl acetate/hexane gradients .

What pharmacological applications and associated experimental models are documented for this compound?

  • VEGFR2 Inhibition : Used as a pharmacophoric fragment in kinase inhibitor development. In vitro assays include enzyme-linked immunosorbent assays (ELISA) and cell proliferation studies using endothelial cell lines .

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